Methyl 4-(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate
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Overview
Description
Methyl 4-(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate is a synthetic organic compound that belongs to the class of azetidine derivatives This compound features a complex structure with a benzo[d]thiazole moiety, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate typically involves multiple steps:
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Formation of the Benzo[d]thiazole Moiety: : The initial step involves the synthesis of 4-methylbenzo[d]thiazole. This can be achieved through the cyclization of 2-aminothiophenol with 4-methylbenzoyl chloride under acidic conditions .
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Azetidine Ring Formation: : The azetidine ring is formed by reacting an appropriate azetidine precursor with the benzo[d]thiazole derivative. This step often requires the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the ring closure .
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Esterification: : The final step involves the esterification of the azetidine derivative with methyl 4-carboxybenzoate. This reaction is typically carried out in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to yield the desired product .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole moiety, leading to the formation of sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) .
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Substitution: : The azetidine ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the leaving groups under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, bases like sodium hydride (NaH)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted azetidine derivatives
Scientific Research Applications
Methyl 4-(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate has several applications in scientific research:
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Chemistry: : It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
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Biology: : The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
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Medicine: : Research is ongoing to explore its use as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
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Industry: : It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 4-(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The benzo[d]thiazole moiety is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The azetidine ring can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(3-((benzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate
- Methyl 4-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate
- Methyl 4-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate
Uniqueness
Methyl 4-(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate is unique due to the presence of the 4-methyl group on the benzo[d]thiazole ring, which can influence its biological activity and chemical reactivity. This structural modification can enhance its potency and selectivity compared to similar compounds.
Biological Activity
Methyl 4-(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the structural characteristics, synthesis, and biological effects of this compound, supported by relevant data and case studies.
Structural Characteristics
The compound features several notable structural components:
- Azetidine Ring : A four-membered nitrogen-containing heterocycle that contributes to the compound's reactivity.
- Thiazole Moiety : The presence of the 4-methylbenzo[d]thiazole group is significant due to its established pharmacological properties, including interactions with various biological targets.
- Benzoate Ester : The methyl ester group enhances solubility and bioavailability.
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of the Thiazole Ring : Utilizing the Hantzsch thiazole synthesis method.
- Azetidine Ring Formation : Achieved through cyclization reactions with appropriate precursors.
- Esterification : Finalizing the structure by introducing the benzoate moiety.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antioxidant Activity
Studies have shown that compounds with similar structures can act as potent antioxidants. For instance, analogs derived from thiazole derivatives demonstrated significant antioxidant efficacy in various assays, suggesting that this compound may also possess similar properties .
Enzyme Inhibition
The compound is hypothesized to inhibit key enzymes involved in biological pathways:
- Tyrosinase Inhibition : Analogous compounds have been shown to effectively inhibit tyrosinase activity, which is crucial in melanin production. This suggests potential applications in treating hyperpigmentation disorders .
Cytotoxicity Studies
In vitro studies on cell lines, such as B16F10 melanoma cells, revealed that certain analogs did not exhibit cytotoxicity at concentrations below 20 µM. This indicates a favorable safety profile for potential therapeutic applications .
Table 1: Summary of Biological Activities
Activity Type | Observations | Reference |
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Antioxidant | Significant efficacy in various assays | |
Tyrosinase Inhibition | Effective inhibition in cell-based assays | |
Cytotoxicity | No cytotoxic effects at ≤20 µM |
Case Studies
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Study on Tyrosinase Inhibition :
- Researchers evaluated the effects of thiazole derivatives on tyrosinase activity in B16F10 cells. The results indicated that specific analogs significantly reduced tyrosinase activity, supporting their potential use in treating skin pigmentation disorders.
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Antioxidant Efficacy Assessment :
- In a comparative study, thiazole-based compounds exhibited antioxidant properties comparable to established antioxidants. This highlights their potential utility in formulations aimed at reducing oxidative stress.
Properties
IUPAC Name |
methyl 4-[3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidine-1-carbonyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S/c1-12-4-3-5-16-17(12)21-20(27-16)26-15-10-22(11-15)18(23)13-6-8-14(9-7-13)19(24)25-2/h3-9,15H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIWZVGMMKGXLIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)C(=O)C4=CC=C(C=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.